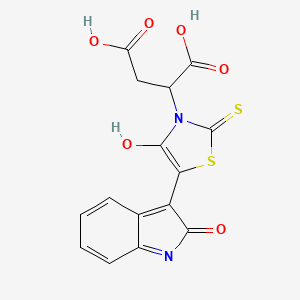

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid

Description

Properties

IUPAC Name |

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6S2/c18-9(19)5-8(14(22)23)17-13(21)11(25-15(17)24)10-6-3-1-2-4-7(6)16-12(10)20/h1-4,8,21H,5H2,(H,18,19)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTRCLAIEARMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolinone Moiety: This step involves the cyclization of an appropriate precursor to form the indolinone structure.

Thioxothiazolidinone Ring Formation: The indolinone intermediate undergoes a reaction with a thioamide to form the thioxothiazolidinone ring.

Condensation Reaction: The final step involves the condensation of the thioxothiazolidinone intermediate with succinic acid or its derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the indolinone or thioxothiazolidinone rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiazolidine derivatives.

Substitution Products: Various substituted indolinone or thioxothiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or anticancer effects, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)glutaric acid: Similar structure with a glutaric acid group instead of succinic acid.

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)adipic acid: Contains an adipic acid group.

Uniqueness

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its succinic acid moiety, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different acid groups.

Biological Activity

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving thiazolidin derivatives and indole-based compounds. The structural formula indicates the presence of a thiazolidine ring, which is crucial for its biological activity. The synthesis typically involves the condensation of 2-oxoindole derivatives with thiazolidine precursors under acidic or basic conditions.

Biological Activities

1. Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antitumor properties. In vitro studies have evaluated its effects on various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.96 ± 0.21 | Induction of apoptosis via mitochondrial pathway |

| Caco-2 | 5.87 ± 0.37 | Apoptotic signaling enhancement |

The compound was found to induce apoptosis in MCF-7 cells by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to elevated levels of active caspases (caspase-9 and caspase-3) .

2. Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported that synthesized derivatives exhibited antibacterial activity against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were as low as:

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound 5b | 0.56–12.50 | Bacillus cereus, S. aureus |

| Compound 4h | 1.99 | S. aureus |

These compounds are particularly promising due to their ability to inhibit bacterial cell wall synthesis, making them potential candidates for treating antibiotic-resistant infections .

Case Studies

Case Study 1: Antitumor Efficacy in Breast Cancer

In a controlled laboratory setting, the impact of the compound on MCF-7 breast cancer cells was analyzed. The results indicated that treatment with the compound led to a significant reduction in cell viability, corroborated by flow cytometry analysis showing increased apoptotic cell populations.

Case Study 2: Antimicrobial Effectiveness

Another study focused on evaluating the antimicrobial effects of the compound against a panel of clinical isolates. The results demonstrated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.

Discussion

The biological activity of this compound highlights its potential as both an antitumor agent and an antimicrobial therapeutic. The dual action against cancer cells and bacteria positions this compound as a valuable candidate for further pharmacological development.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)succinic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via a multi-step protocol. First, a thiazolidinone core is formed by condensing 2-thioxothiazolidin-4-one with an aldehyde (e.g., 2-oxoindolin-3-carbaldehyde) in acetic acid under reflux (3–5 hours), catalyzed by sodium acetate . Subsequent alkylation with bromomethylsuccinic acid in anhydrous acetone under reflux (24 hours) introduces the succinic acid moiety. Key optimizations include:

- Solvent selection : Acetic acid for condensation; acetone for alkylation to minimize side reactions .

- Temperature control : Reflux (~80°C) ensures efficient cyclization .

- Purification : Recrystallization from methanol or acetic acid achieves >95% purity .

Q. How is the stereochemical configuration (Z/E) of the exocyclic double bond confirmed in this compound?

- Methodological Answer : The (Z)-configuration is verified via:

- NMR spectroscopy : H NMR shows coupling constants (<i>J</i> = 10–12 Hz) between vinyl protons and NOE correlations .

- X-ray crystallography : Resolves spatial arrangement of the indolinone and thiazolidinone rings .

Q. What analytical techniques are used to characterize purity and structural integrity?

- Methodological Answer :

- Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., C: 57.82% calc. vs. 58.03% obs.) .

- HPLC : Purity >98% confirmed using a C18 column with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS confirms molecular ion [M+H]<sup>+</sup> at <i>m/z</i> 391.47 .

Advanced Research Questions

Q. How do substituent variations on the indolinone or thiazolidinone rings affect biological activity and reaction yields?

- Methodological Answer :

- Yield analysis : Electron-withdrawing groups (e.g., chloro) on the indolinone ring reduce yields (e.g., 24% vs. 73% for methoxy derivatives) due to steric hindrance .

- Biological impact : Fluorinated analogs (e.g., 4-fluorobenzylidene) show enhanced lipophilicity and cytotoxicity (IC50 ~5 µM in HeLa cells) compared to non-fluorinated derivatives .

- Table : Comparative data for substituent effects:

| Substituent | Yield (%) | IC50 (µM) |

|---|---|---|

| -H | 73 | 12.4 |

| -OCH3 | 68 | 8.9 |

| -Cl | 24 | 6.3 |

Q. What strategies resolve contradictions in reported biological activities across structurally similar analogs?

- Methodological Answer :

- Dose-response profiling : Test compounds at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity (e.g., inhibition of cyclin-dependent kinases vs. off-target effects) .

- Meta-analysis : Cross-reference data from analogs (e.g., pyridine-substituted vs. indole derivatives) to isolate structure-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, DNA)?

- Methodological Answer :

- Molecular docking : AutoDock Vina simulates binding to ATP pockets (e.g., CDK2: binding energy −9.2 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

- ADMET prediction : SwissADME estimates bioavailability (%F = 65) and BBB penetration (logBB = −0.3) .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis?

- Solution :

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes (yield improvement: 24% → 58%) .

- Flow chemistry : Continuous processing minimizes side-product formation .

Q. What protocols ensure reproducibility in biological assays?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.